molecular formula C10H19Cl2NO5 B1203514 Galamustine

Galamustine

Cat. No.: B1203514
M. Wt: 304.16 g/mol
InChI Key: COKGUJJIBXWRNV-UHFFFAOYSA-N
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Description

Galamustine is a synthetic organic compound with the molecular formula C10H20Cl3NO5. It is known for its potential applications in various fields, including medicinal chemistry and industrial processes. The compound features a unique structure that includes an oxane ring substituted with a bis(2-chloroethyl)aminomethyl group and multiple hydroxyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Galamustine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxane Ring: The oxane ring can be synthesized through the cyclization of a suitable diol precursor under acidic conditions.

    Introduction of the Bis(2-chloroethyl)aminomethyl Group: This step involves the reaction of the oxane ring with bis(2-chloroethyl)amine in the presence of a base, such as sodium hydroxide, to form the desired substitution product.

    Purification: The final compound is purified using techniques such as recrystallization or column chromatography to obtain a high-purity product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Common industrial methods include:

    Batch Reactors: These are used for controlled synthesis, allowing precise control over reaction conditions.

    Continuous Flow Reactors: These reactors enable continuous production, improving efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Galamustine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The bis(2-chloroethyl)aminomethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Products include ketones or aldehydes.

    Reduction: Products include alcohols or amines.

    Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Galamustine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to form DNA cross-links.

    Biology: The compound is used in biochemical studies to understand its interactions with biological molecules.

    Industry: It is utilized in the synthesis of other complex organic compounds and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of Galamustine involves the formation of DNA cross-links, which inhibit DNA replication and transcription. This leads to cell cycle arrest and apoptosis in cancer cells. The molecular targets include DNA and various enzymes involved in DNA repair pathways.

Comparison with Similar Compounds

Similar Compounds

  • Galamustine hydrochloride
  • 6-(Azidomethyl)oxane-2,3,4,5-tetrol

Uniqueness

This compound is unique due to its specific structure, which allows it to form stable DNA cross-links. This property distinguishes it from other similar compounds, making it a valuable candidate for further research in medicinal chemistry and other scientific fields.

Properties

IUPAC Name

6-[bis(2-chloroethyl)aminomethyl]oxane-2,3,4,5-tetrol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19Cl2NO5/c11-1-3-13(4-2-12)5-6-7(14)8(15)9(16)10(17)18-6/h6-10,14-17H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COKGUJJIBXWRNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)N(CCCl)CC1C(C(C(C(O1)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19Cl2NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70869449
Record name 6-[Bis(2-chloroethyl)amino]-6-deoxyhexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70869449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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